Cas no 1372189-87-1 (2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane)

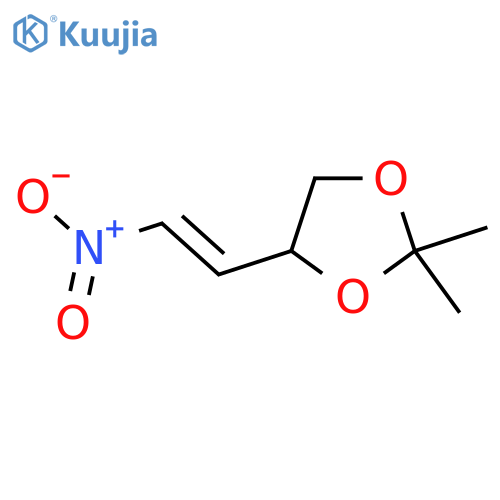

1372189-87-1 structure

商品名:2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane

2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane 化学的及び物理的性質

名前と識別子

-

- 2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane

- 1372189-87-1

- (E)-2,2-dimethyl-4-(2-nitrovinyl)-1,3-dioxolane

- OLGTXPCFOQHRMY-ONEGZZNKSA-N

- EN300-1987843

- SCHEMBL1280013

- SCHEMBL1280015

-

- インチ: 1S/C7H11NO4/c1-7(2)11-5-6(12-7)3-4-8(9)10/h3-4,6H,5H2,1-2H3/b4-3+

- InChIKey: OLGTXPCFOQHRMY-ONEGZZNKSA-N

- ほほえんだ: O1C(/C=C/[N+](=O)[O-])COC1(C)C

計算された属性

- せいみつぶんしりょう: 173.06880783g/mol

- どういたいしつりょう: 173.06880783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1987843-0.5g |

2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane |

1372189-87-1 | 0.5g |

$754.0 | 2023-09-16 | ||

| Enamine | EN300-1987843-2.5g |

2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane |

1372189-87-1 | 2.5g |

$1539.0 | 2023-09-16 | ||

| Enamine | EN300-1987843-0.1g |

2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane |

1372189-87-1 | 0.1g |

$691.0 | 2023-09-16 | ||

| Enamine | EN300-1987843-1g |

2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane |

1372189-87-1 | 1g |

$785.0 | 2023-09-16 | ||

| Enamine | EN300-1987843-0.25g |

2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane |

1372189-87-1 | 0.25g |

$723.0 | 2023-09-16 | ||

| Enamine | EN300-1987843-0.05g |

2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane |

1372189-87-1 | 0.05g |

$660.0 | 2023-09-16 | ||

| Enamine | EN300-1987843-1.0g |

2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane |

1372189-87-1 | 1g |

$785.0 | 2023-06-01 | ||

| Enamine | EN300-1987843-5.0g |

2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane |

1372189-87-1 | 5g |

$2277.0 | 2023-06-01 | ||

| Enamine | EN300-1987843-10.0g |

2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane |

1372189-87-1 | 10g |

$3376.0 | 2023-06-01 | ||

| Enamine | EN300-1987843-5g |

2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane |

1372189-87-1 | 5g |

$2277.0 | 2023-09-16 |

2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

1372189-87-1 (2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane) 関連製品

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 857369-11-0(2-Oxoethanethioamide)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量